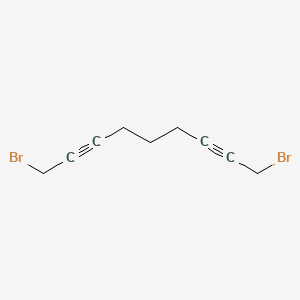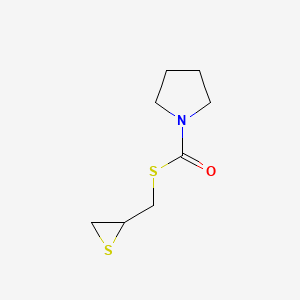
Pentamethyl-lambda~5~-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentamethyl-lambda~5~-phosphane is a compound in the organophosphorus chemistry domain, characterized by a pentavalent phosphorus atom. This compound is part of the phosphorane family, which generally have the formula PR₅ and adopt a trigonal bipyramidal molecular geometry . The unique structure and properties of this compound make it an interesting subject for various scientific studies and industrial applications.
Preparation Methods
The synthesis of pentamethyl-lambda~5~-phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the interaction of Grignard reagents with corresponding chlorophosphines . This approach is widely used due to its versatility and efficiency in producing various phosphines. Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and yield required for commercial applications.
Chemical Reactions Analysis
Pentamethyl-lambda~5~-phosphane undergoes several types of chemical reactions, including oxidation, reduction, and substitution. For instance, it can react with oxidizing agents to form phosphine oxides or with reducing agents to revert to lower oxidation states . Common reagents used in these reactions include halogens, oxygen, and various metal catalysts. The major products formed from these reactions depend on the specific conditions and reagents used, but they often include various phosphine derivatives and oxides.
Scientific Research Applications
Pentamethyl-lambda~5~-phosphane has numerous applications in scientific research. In chemistry, it is used as a ligand in transition metal catalysis and organocatalysis . Its unique structure allows for the tuning of its properties to suit specific catalytic processes. In biology and medicine, phosphine derivatives are explored for their potential therapeutic applications, including as intermediates in drug synthesis . Industrially, this compound is used in the production of materials with specific optical and electronic properties .
Mechanism of Action
The mechanism of action of pentamethyl-lambda~5~-phosphane involves its ability to form stable complexes with various metal ions. This property is crucial in its role as a ligand in catalytic processes, where it facilitates the formation and stabilization of reactive intermediates . The molecular targets and pathways involved in its action depend on the specific application, but they generally include interactions with metal centers and participation in redox reactions.
Comparison with Similar Compounds
Pentamethyl-lambda~5~-phosphane can be compared to other phosphoranes, such as pentaphenylphosphorane and pentaalkoxyphosphoranes . While these compounds share a similar pentavalent phosphorus core, their substituents and resulting properties differ. This compound is unique due to its specific methyl substituents, which influence its reactivity and stability. Other similar compounds include various phosphine oxides and sulfides, which are used as intermediates in the synthesis of more complex organophosphorus compounds .
Properties
CAS No. |
113848-99-0 |
|---|---|
Molecular Formula |
C5H15P |
Molecular Weight |
106.15 g/mol |
IUPAC Name |
pentamethyl-λ5-phosphane |
InChI |
InChI=1S/C5H15P/c1-6(2,3,4)5/h1-5H3 |
InChI Key |
VZOBZUHFFRKNNU-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzenemethanol, 3,4,5-tris[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14295039.png)




![Benzene, 1-azido-3-[(4-azidophenyl)sulfonyl]-](/img/structure/B14295074.png)

![10,10-Dimethyl-8-phenyl-10H-pyrido[1,2-a]indol-5-ium perchlorate](/img/structure/B14295090.png)
![N-[2-(4-Phenoxyphenoxy)ethyl]cyclopropanecarboxamide](/img/structure/B14295092.png)

